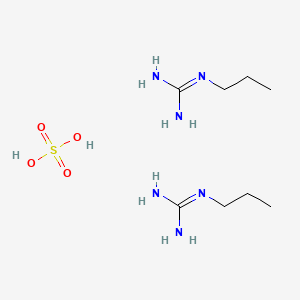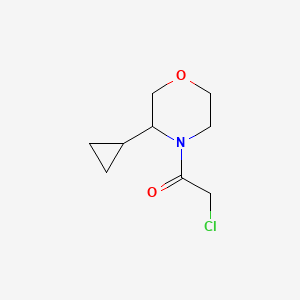![molecular formula C8H7N3O2 B1457440 Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate CAS No. 1363380-73-7](/img/structure/B1457440.png)
Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate
Overview
Description
Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a pyrrolo[2,3-D]pyrimidine core with a methyl ester group at the 2-position, making it a valuable scaffold for the development of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Related compounds such as tubercidin, toyocamycin, and sangivamycin, which contain the pyrrolo[2,3-d]pyrimidine structure, have shown pronounced cytotoxic activity .
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level . For instance, related compounds have been shown to induce cell cycle arrest and apoptosis in certain cell types .
Biochemical Pathways
Related compounds have been shown to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway , which plays a crucial role in cell proliferation and survival.
Pharmacokinetics
The compound’s molecular weight (17716 g/mol) suggests it may have favorable bioavailability .
Result of Action
Related compounds have been shown to induce cell cycle arrest and apoptosis, suggesting that methyl 7h-pyrrolo[2,3-d]pyrimidine-2-carboxylate may have similar effects .
Action Environment
It is known that the compound is stable under inert atmosphere and at temperatures between 2-8°c .
Biochemical Analysis
Biochemical Properties
Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein. This interaction can inhibit the activity of these kinases, leading to downstream effects on cell signaling pathways. Additionally, this compound has been found to bind to other proteins and biomolecules, influencing their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting tyrosine kinases, this compound can disrupt the signaling pathways that promote cell growth, leading to reduced proliferation and increased apoptosis in cancer cells . Furthermore, this compound can affect gene expression and cellular metabolism, altering the expression of genes involved in cell cycle regulation and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as a competitive inhibitor of tyrosine kinases by binding to the ATP-binding site of these enzymes, preventing ATP from binding and thus inhibiting their activity . This inhibition leads to a cascade of effects on downstream signaling pathways, ultimately affecting cell function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of tyrosine kinase activity and persistent effects on cellular function . The exact temporal dynamics of its effects can vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of this compound have been tested, revealing a dose-dependent response in terms of its efficacy and toxicity . At lower doses, it has been shown to effectively inhibit tumor growth with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, this compound can affect the levels of metabolites such as ATP, NADH, and pyruvate, further impacting cellular metabolism . Understanding these metabolic interactions is crucial for elucidating the compound’s overall effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found to be efficiently taken up by cells through active transport mechanisms . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific subcellular compartments . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide . Another method involves the hydrodechlorination of methyl 2,4-dichloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate using zinc dust in ethanol .
Industrial Production Methods: Industrial production of this compound may employ green chemistry principles to minimize the use of hazardous solvents. For instance, using ethanol instead of methanol for ester hydrolysis and employing zinc dust for hydrodechlorination are eco-friendly approaches .
Chemical Reactions Analysis
Types of Reactions: Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions on the pyrrolopyrimidine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is explored for its potential as an anti-cancer agent, kinase inhibitor, and anti-inflammatory drug
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Known for its use in kinase inhibition.
Pyrrolo[2,3-D]pyrimidine derivatives: These include various substituted analogs with different pharmacological activities
Uniqueness: Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl ester group at the 2-position enhances its solubility and bioavailability, making it a valuable compound for drug development .
Properties
IUPAC Name |
methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-10-4-5-2-3-9-6(5)11-7/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZJSGZZYLFRSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=CNC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401187883 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-73-7 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1457365.png)



![2-chloro-N-[5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluorophenyl]acetamide](/img/structure/B1457369.png)
![2-{3-[(Ethylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1457370.png)


![[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride](/img/structure/B1457377.png)

